Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine
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Overview
Description
Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a benzyl group and a fluorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
- (3R,4S)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine**
- (3R,4S)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine**
Uniqueness
Rac-(3r,4s)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereochemical studies and applications.
Properties
Molecular Formula |
C17H19FN2 |
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Molecular Weight |
270.34 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H19FN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1 |
InChI Key |
XWQQHNDVAHVAEZ-DLBZAZTESA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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